2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride

Description

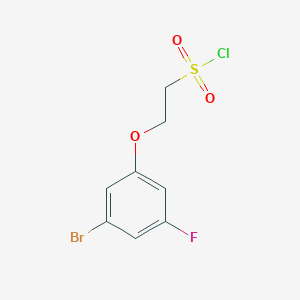

2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride is a halogenated sulfonyl chloride derivative featuring a bromo-fluorophenoxy substituent. Its molecular formula is C₈H₆BrClFO₃S, with a molecular weight of 316.42 g/mol. This compound is characterized by a sulfonyl chloride group (-SO₂Cl) attached to an ethoxy linker, which is further substituted with a 3-bromo-5-fluorophenyl moiety. The bromine and fluorine atoms impart strong electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group, making it reactive in nucleophilic substitution or coupling reactions.

Properties

Molecular Formula |

C8H7BrClFO3S |

|---|---|

Molecular Weight |

317.56 g/mol |

IUPAC Name |

2-(3-bromo-5-fluorophenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7BrClFO3S/c9-6-3-7(11)5-8(4-6)14-1-2-15(10,12)13/h3-5H,1-2H2 |

InChI Key |

NYJONBTVBSQZQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-bromo-5-fluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction:

Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, influenced by the electron-withdrawing effects of the bromo and fluoro substituents.

Scientific Research Applications

2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride is a chemical compound with applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and in the development of pharmaceuticals and agrochemicals. The compound's derivatives have potential biological activities, making it useful in medicinal chemistry for drug discovery and development. It is also employed in producing specialty chemicals and materials because of its unique chemical properties.

Scientific Research Applications

- Chemistry this compound serves as a building block in creating more complex organic molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Biology and Medicine Derivatives of this compound show potential biological activities, making the compound useful in medicinal chemistry. It can be used in drug discovery and development. Researchers study its interactions with biological macromolecules to understand potential medicinal applications and toxicological profiles.

- Industry This compound is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Chemical Reactions

This compound can undergo several types of chemical reactions.

- Substitution Reactions The sulfonyl chloride group can be replaced by nucleophiles like amines or alcohols.

- Electrophilic Aromatic Substitution The aromatic ring can undergo electrophilic aromatic substitution reactions, which are influenced by the electron-withdrawing effects of the bromo and fluoro substituents.

Mechanism of Action

The mechanism of action for 2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . These reactions are facilitated by the electron-withdrawing effects of the bromo and fluoro substituents, which enhance the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride with structurally related sulfonyl chlorides and fluorinated derivatives, based on molecular properties, substituent effects, and reactivity.

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Reactivity Profile | Potential Applications |

|---|---|---|---|---|---|

| This compound | 3-Bromo-5-fluorophenoxy, ethane linker | 316.42 | Not provided | High (due to Br/F EWG synergy) | Pharmaceuticals, cross-coupling |

| 2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | Methoxymethoxy, -CF₃ | Not provided | Not provided | Moderate (electron-donating methoxymethoxy) | Polymer chemistry, surfactants |

| 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride | 3× -CF₃ groups | 380.62 | Not provided | Very high (strong EWGs) | High-performance materials, catalysis |

| 4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride | Oxetane ring | Not provided | 944453-80-9 | Moderate (steric hindrance from oxetane) | Drug delivery systems, adhesives |

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The bromine and fluorine substituents in the target compound enhance the electrophilicity of the sulfonyl chloride group, facilitating reactions with amines or alcohols to form sulfonamides or sulfonate esters . In contrast, 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride exhibits even higher reactivity due to three -CF₃ groups, which are stronger EWGs than Br/F .

- Steric Effects: Compounds like 4-(3-methyloxetan-3-yl)benzene-1-sulfonyl chloride face steric hindrance from the oxetane ring, reducing accessibility to the sulfonyl chloride group .

Molecular Weight and Physical Properties

- Higher molecular weight compounds (e.g., 380.62 g/mol for entry ) are typically less volatile and may exhibit higher thermal stability, suitable for high-temperature applications. The target compound’s moderate molecular weight (316.42 g/mol) balances reactivity and handling convenience.

Research Findings and Limitations

- Synthetic Challenges: Introducing multiple halogens (Br/F) requires precise control to avoid over-halogenation, as noted in analogous syntheses .

Biological Activity

2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride is a synthetic compound that belongs to the class of sulfonyl chlorides. Its unique structure, characterized by the presence of a sulfonyl chloride functional group and a phenoxy moiety with bromine and fluorine substituents, suggests potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrClF₁O₂S, with a molecular weight of approximately 305.58 g/mol. The presence of halogen atoms (bromine and fluorine) typically enhances the lipophilicity and biological activity of compounds, making them more suitable for medicinal chemistry applications.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Phenoxy Compound : The initial step involves the bromination and fluorination of phenolic compounds.

- Sulfonylation : The resulting phenoxy compound is then reacted with thionyl chloride or another sulfonating agent to introduce the sulfonyl chloride functional group.

- Purification : The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Antimicrobial Activity

Compounds similar in structure to this compound have shown promising antimicrobial properties. Research indicates that halogenated compounds often exhibit enhanced activity against various bacterial strains due to increased membrane permeability and interaction with microbial enzymes .

| Compound Name | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Potentially active | TBD |

| Miconazole derivatives | Strong against S. aureus | 1 - 4 |

| Coumarin analogues | Active against Bacillus cereus | 1 |

Anticancer Activity

Preliminary studies on structurally related sulfonated compounds have demonstrated significant anticancer activity. For instance, sulfonated indolo[2,1-a]isoquinolines exhibited potent inhibition against various cancer cell lines, including HeLa and MGC-803, with IC₅₀ values in the low micromolar range . Given the structural similarities, it is hypothesized that this compound may also possess anticancer properties that warrant further investigation.

Case Studies

- Study on Sulfonamide Derivatives : A study evaluating various sulfonamide derivatives found that modifications in halogen substitution significantly affected their cytotoxicity against cancer cell lines. Compounds with similar halogen patterns showed improved efficacy compared to their non-halogenated counterparts .

- Analgesic Properties : Related compounds have been tested for analgesic effects using models such as the hot plate test and tail flick test. The results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics like indomethacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonation of the corresponding phenoxyethane precursor. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled anhydrous conditions (0–5°C) to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/hexane mixtures improves purity (>95%) .

- Yield optimization : Excess SOCl₂ (1.2–1.5 equivalents) enhances sulfonyl chloride formation, while higher temperatures (>40°C) risk decomposition.

Q. How should researchers characterize the purity and structural integrity of this sulfonyl chloride?

- Analytical techniques :

- NMR : ¹⁹F NMR detects fluorine environment shifts (δ -110 to -120 ppm for aromatic F), while ¹H NMR confirms ethoxy linkage (δ 4.2–4.5 ppm for –OCH₂–).

- Mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 340.92 for [M+H]⁺) validates molecular formula.

- Elemental analysis : Carbon and sulfur content should align with theoretical values (C: ~30%, S: ~9%) to rule out hydrolysis byproducts .

Q. What are the stability considerations for this compound under laboratory storage?

- Storage protocols :

- Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis.

- Avoid prolonged exposure to humidity; use molecular sieves in storage containers.

- Shelf life: ≤6 months with periodic purity checks via TLC (Rf ~0.6 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., sulfonate vs. sulfone formation) be minimized during synthesis?

- Mechanistic insights :

- Kinetic control : Lower reaction temperatures (0–5°C) favor sulfonyl chloride over sulfonate by reducing nucleophilic attack by solvent/impurities.

- Additives : Catalytic pyridine (0.1 eq) traps HCl, shifting equilibrium toward sulfonyl chloride.

- Contradiction resolution : Discrepancies in reported yields (40–75%) often stem from residual moisture; strict anhydrous conditions are critical .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- Modeling approaches :

- DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfonyl chloride group: σ* ~2.5 eV).

- Transition state analysis : Simulate SN2 mechanisms with amines/thiols to predict regioselectivity.

- Contradiction analysis : Disagreements between experimental and computed activation energies may arise from solvent effects (implicit vs. explicit solvation models) .

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., anomalous ¹³C NMR signals)?

- Troubleshooting framework :

- Dynamic effects : Rotational barriers in the ethoxy linker may cause signal splitting; variable-temperature NMR (VT-NMR) clarifies conformational dynamics.

- Impurity profiling : Compare HPLC retention times with synthesized byproducts (e.g., hydrolyzed sulfonic acid).

- Cross-validation : Correlate IR (S=O stretch ~1370 cm⁻¹) with X-ray crystallography data (if available) to confirm bond geometry .

Key Considerations for Researchers

- Contradiction management : Cross-reference synthetic protocols from fluorinated sulfonyl chloride analogs (e.g., 2-(pentafluoro-λ⁶-sulfanyl)ethane-1-sulfonyl chloride) to identify best practices .

- Safety : Use explosion-proof equipment during sulfonation; SOCl₂ reacts violently with water.

- Advanced applications : Explore its utility as a bioconjugation reagent or in synthesizing sulfonamide-based enzyme inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.